Antiproliferative Activity of a Structural Analog: A Benchmark for 4-Allyl Containing Triazole-Thiols
While direct, head-to-head comparative data for CAS 77803-42-0 against specific analogs is limited in the open literature, a strong class-level inference can be drawn from the activity of a closely related analog, Compound 3 (4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol). This compound, sharing the core 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol scaffold but differing at the N4 position, demonstrates potent antiproliferative activity with an IC50 of 6.35 μM against Hep G2 hepatocarcinoma cells [1]. This value establishes a performance benchmark for triazole-3-thiols containing the 3,4,5-trimethoxyphenyl motif, suggesting that CAS 77803-42-0 is a valid candidate for similar anticancer screening programs.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Data not available in primary literature |
| Comparator Or Baseline | Compound 3 (4-(4-methoxyphenyl) analog) IC50 = 6.35 μM |
| Quantified Difference | N/A |
| Conditions | Hep G2 hepatocarcinoma cell line; MTT assay |
Why This Matters
This establishes that the 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol pharmacophore confers low micromolar anticancer activity, making CAS 77803-42-0 a rational choice for SAR exploration of N4-substituent effects.
- [1] Abdul Hussein, S. A., Kubba, A., Balakit, A. A., Tahtamouni, L. H., & Abbas, A. H. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Chemistry & Biodiversity, 20(4), e202201206. View Source
